PHCCC(4Me)

Description

BenchChem offers high-quality PHCCC(4Me) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PHCCC(4Me) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

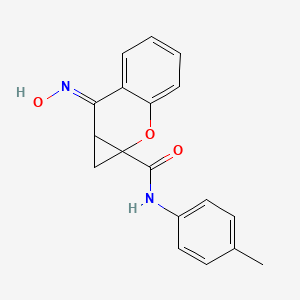

C18H16N2O3 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

(7E)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |

InChI |

InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16- |

InChI Key |

VKCTUZKPBYSTDW-SILNSSARSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)C23CC2/C(=N\O)/C4=CC=CC=C4O3 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Dual-Action Mechanism of PHCCC(4Me): A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of PHCCC(4Me), a novel allosteric modulator with a unique dual activity profile targeting metabotropic glutamate receptors (mGluRs). Synthesized for researchers, scientists, and professionals in drug development, this document elucidates the compound's effects on key signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Mechanism of Action: A Tale of Two Receptors

PHCCC(4Me), a derivative of the mGluR ligand PHCCC, distinguishes itself by acting as a dual negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGluR2) and a positive allosteric modulator (PAM) of metabotropic glutamate receptor 3 (mGluR3) . This bimodal activity presents a sophisticated tool for the nuanced modulation of glutamatergic neurotransmission.

Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding induces a conformational change in the receptor that can either inhibit (NAM) or potentiate (PAM) the receptor's response to glutamate.

Negative Allosteric Modulation of mGluR2

As a NAM of mGluR2, PHCCC(4Me) attenuates the receptor's response to glutamate. The mGluR2 is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By negatively modulating mGluR2, PHCCC(4Me) effectively reduces this inhibitory signal, leading to a relative increase in cAMP levels in the presence of glutamate.

Positive Allosteric Modulation of mGluR3

Conversely, as a PAM of mGluR3, PHCCC(4Me) enhances the receptor's response to glutamate. Similar to mGluR2, mGluR3 is also a Gi/o-coupled receptor. Therefore, the potentiation of mGluR3 by PHCCC(4Me) amplifies the glutamate-induced inhibition of adenylyl cyclase, leading to a more pronounced decrease in intracellular cAMP levels.

This dual action on two closely related receptors with opposing effects on the same signaling pathway highlights the compound's potential for fine-tuning neuronal excitability.

Quantitative Pharmacological Profile

The following table summarizes the key quantitative data characterizing the interaction of PHCCC(4Me) with mGluR2 and mGluR3.

| Parameter | Receptor | Value | Description |

| IC50 | mGluR2 | 1.5 µM[1] | The concentration of PHCCC(4Me) that inhibits 50% of the maximal response of mGluR2 to an agonist. |

| EC50 | mGluR3 | 8.9 µM[1] | The concentration of PHCCC(4Me) that produces 50% of the maximal potentiation of the mGluR3 response to an agonist. |

| Ki | mGluR2 | 0.6 µM[1] | The inhibitory constant for the binding of PHCCC(4Me) to mGluR2, indicating its binding affinity. |

Signaling Pathways and Experimental Workflow

The intricate mechanism of PHCCC(4Me) can be visualized through its impact on intracellular signaling cascades and the experimental procedures used for its characterization.

Experimental Protocols

The pharmacological characterization of PHCCC(4Me) involves standard in vitro assays designed to measure its binding affinity and functional effects on mGluR2 and mGluR3.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay is used to determine the affinity of PHCCC(4Me) for mGluR2.

-

Preparation of Membranes: Cell membranes expressing human mGluR2 are prepared from a stable cell line (e.g., HEK293 or CHO cells).

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled mGluR2 antagonist (e.g., [3H]-MPEP) and varying concentrations of the test compound, PHCCC(4Me).

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of PHCCC(4Me), which is then converted to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (for IC50 Determination)

This functional assay measures the ability of PHCCC(4Me) to inhibit mGluR2-mediated intracellular signaling. Since mGluR2 is Gi/o-coupled, it is often co-expressed with a promiscuous G-protein (e.g., Gα15/16) that couples to the Gq pathway, enabling the measurement of intracellular calcium mobilization as a downstream readout of receptor activation.

-

Cell Culture: HEK293 cells stably co-expressing human mGluR2 and a promiscuous G-protein are plated in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of PHCCC(4Me) are added to the wells, followed by a fixed, sub-maximal concentration of an mGluR2 agonist (e.g., glutamate or LY379268).

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of PHCCC(4Me) is quantified, and the IC50 value is determined from the dose-response curve.

cAMP Accumulation Assay (for EC50 Determination)

This assay measures the potentiation of mGluR3-mediated inhibition of cAMP production by PHCCC(4Me).

-

Cell Culture: CHO or HEK293 cells stably expressing human mGluR3 are plated in a 96-well plate.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of PHCCC(4Me).

-

Stimulation: The cells are then stimulated with a fixed concentration of forskolin (to elevate basal cAMP levels) and a sub-maximal concentration of an mGluR3 agonist (e.g., glutamate).

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The potentiation of the agonist-induced decrease in cAMP by PHCCC(4Me) is calculated, and the EC50 value is determined from the dose-response curve.

Conclusion

PHCCC(4Me) represents a significant advancement in the field of mGluR pharmacology. Its unique dual-action mechanism as a NAM of mGluR2 and a PAM of mGluR3 provides a powerful tool for dissecting the roles of these closely related receptors in health and disease. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further investigation and potential therapeutic development.

References

An In-depth Technical Guide to the Structure and Synthesis of PHCCC(4Me)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHCCC(4Me), also known as (7E)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide, is a significant research compound in the field of neuropharmacology. It acts as a dual allosteric modulator, exhibiting negative allosteric modulation of the metabotropic glutamate receptor 2 (mGluR2) and positive allosteric modulation of mGluR3. This unique activity profile makes it a valuable tool for investigating the physiological and pathological roles of these receptors. This guide provides a comprehensive overview of the structure, key properties, and a detailed synthesis protocol for PHCCC(4Me), along with a summary of its biological activity and the signaling pathways it modulates.

Structure and Properties

PHCCC(4Me) is a derivative of the parent compound PHCCC, featuring a 4-methyl substitution on the N-phenyl ring. This modification influences its potency and selectivity for its target receptors.

Table 1: Physicochemical Properties of PHCCC(4Me)

| Property | Value | Source |

| IUPAC Name | (7E)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide | PubChem |

| Molecular Formula | C18H16N2O3 | PubChem |

| Molecular Weight | 308.33 g/mol | PubChem |

| CAS Number | 1259532-01-8 | DC Chemicals |

| Appearance | Powder | DC Chemicals |

| Storage | 2 years at -20°C (Powder), 6 months at -80°C (in DMSO) | DC Chemicals |

Synthesis of PHCCC(4Me)

The synthesis of PHCCC(4Me) is based on the methodology first reported for the parent compound, PHCCC, by Annoura et al. The following protocol is an adaptation for the synthesis of the 4-methyl analog.

Experimental Protocol: Synthesis of Ethyl 7-(hydroxyimino)cyclopropa[b]chromene-1a-carboxylate

This procedure outlines the synthesis of the core cyclopropa[b]chromene scaffold.

Materials:

-

Ethyl 2-diazo-3-(2-oxo-2H-chromen-3-yl)propanoate

-

Rh2(OAc)4 (Rhodium(II) acetate dimer)

-

Dichloromethane (CH2Cl2)

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Pyridine

-

Ethanol (EtOH)

Procedure:

-

Cyclopropanation: A solution of ethyl 2-diazo-3-(2-oxo-2H-chromen-3-yl)propanoate in dry dichloromethane is added dropwise to a suspension of a catalytic amount of Rh2(OAc)4 in dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered through a pad of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product, ethyl 7-oxocyclopropa[b]chromene-1a-carboxylate, is purified by column chromatography on silica gel.

-

Oximation: The purified keto-ester is dissolved in a mixture of ethanol and pyridine. To this solution, hydroxylamine hydrochloride is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

Isolation: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification: The crude ethyl 7-(hydroxyimino)cyclopropa[b]chromene-1a-carboxylate is purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of PHCCC(4Me)

Materials:

-

Ethyl 7-(hydroxyimino)cyclopropa[b]chromene-1a-carboxylate

-

p-Toluidine (4-methylaniline)

-

Trimethylaluminum (AlMe3)

-

Toluene

-

1 M HCl

-

Saturated aqueous NaHCO3

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

Amidation: A solution of p-toluidine in dry toluene is treated with a solution of trimethylaluminum in hexanes at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature.

-

Addition of Ester: A solution of ethyl 7-(hydroxyimino)cyclopropa[b]chromene-1a-carboxylate in dry toluene is added to the reaction mixture at room temperature. The reaction is then heated to reflux and stirred until the starting material is consumed (monitored by TLC).

-

Quenching and Work-up: The reaction mixture is cooled to 0°C and slowly quenched by the dropwise addition of 1 M HCl. The resulting mixture is stirred vigorously for 15 minutes. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, then dried over anhydrous Na2SO4.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield PHCCC(4Me).

Biological Activity and Signaling Pathways

PHCCC(4Me) is a modulator of group II metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in regulating synaptic transmission and neuronal excitability.

Table 2: Biological Activity of PHCCC(4Me)

| Target | Activity | IC50 / EC50 | Source |

| mGluR2 | Negative Allosteric Modulator | IC50 = 1.5 µM | DC Chemicals |

| mGluR3 | Positive Allosteric Modulator | EC50 = 8.9 µM | DC Chemicals |

The signaling pathways modulated by PHCCC(4Me) through its action on mGluR2 and mGluR3 are primarily coupled to the inhibition of adenylyl cyclase via Gi/o proteins.

mGluR2 Signaling Pathway (Negative Allosteric Modulation)

As a negative allosteric modulator of mGluR2, PHCCC(4Me) reduces the receptor's response to glutamate. This leads to a decrease in the Gi/o-mediated inhibition of adenylyl cyclase, resulting in less suppression of cAMP production.

Caption: mGluR2 negative allosteric modulation by PHCCC(4Me).

mGluR3 Signaling Pathway (Positive Allosteric Modulation)

Conversely, as a positive allosteric modulator of mGluR3, PHCCC(4Me) enhances the receptor's response to glutamate. This potentiates the Gi/o-mediated inhibition of adenylyl cyclase, leading to a more pronounced decrease in cAMP levels.

Caption: mGluR3 positive allosteric modulation by PHCCC(4Me).

Experimental Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of PHCCC(4Me) involves a multi-step chemical synthesis followed by purification and structural verification.

Caption: General workflow for the synthesis of PHCCC(4Me).

Conclusion

PHCCC(4Me) is a valuable pharmacological tool for the study of mGluR2 and mGluR3. Its synthesis, while multi-step, is achievable through established organic chemistry methodologies. The detailed protocols and workflow provided in this guide serve as a comprehensive resource for researchers aiming to synthesize and utilize this compound in their studies. Further investigation into the structure-activity relationships of PHCCC(4Me) and its analogs may lead to the development of novel therapeutics for neurological and psychiatric disorders.

PHCCC(4Me): A Technical Guide on its Chemical Properties, Solubility, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHCCC(4Me), also known as THCCC, is a synthetic, small-molecule compound that has garnered significant interest in the field of neuropharmacology. It acts as a dual modulator of metabotropic glutamate receptors (mGluRs), exhibiting negative allosteric modulation of mGluR2 and positive allosteric modulation of mGluR3. This unique pharmacological profile makes it a valuable tool for investigating the physiological and pathological roles of these receptors and a potential starting point for the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties, solubility, and biological activity of PHCCC(4Me), with a focus on presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways.

Chemical Properties

PHCCC(4Me) is a derivative of the parent compound PHCCC. Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (7E)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide | PubChem |

| Synonyms | THCCC, N-Tolyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide | PubChem |

| CAS Number | 1259532-01-8 | AbMole BioScience[1] |

| Molecular Formula | C18H16N2O3 | PubChem[2] |

| Molecular Weight | 308.33 g/mol | PubChem[2] |

| Appearance | White to off-white solid | MedChemExpress |

| Purity | ≥99.0% | AbMole BioScience[1] |

Solubility

Quantitative solubility data for PHCCC(4Me) in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from suppliers, it is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological assays, it is common practice to prepare a stock solution in DMSO.

Storage of Solutions:

-

In DMSO: 6 months at -80°C, 2 weeks at 4°C.[3]

-

It is recommended to prepare fresh working solutions from the stock solution for experiments.

Biological Activity

PHCCC(4Me) is a dual allosteric modulator of metabotropic glutamate receptors, specifically targeting mGluR2 and mGluR3. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand (glutamate), thereby altering the receptor's response to the endogenous ligand.

Quantitative Biological Data

The following table summarizes the key quantitative measures of PHCCC(4Me)'s biological activity.

| Parameter | Receptor | Value | Description | Source |

| IC50 | mGluR2 | 1.5 µM | The half maximal inhibitory concentration, indicating the concentration of PHCCC(4Me) required to inhibit 50% of the mGluR2 response to an agonist. | MedChemExpress, AbMole BioScience |

| EC50 | mGluR3 | 8.9 µM | The half maximal effective concentration, indicating the concentration of PHCCC(4Me) required to elicit 50% of the maximal positive modulatory effect on mGluR3. | MedChemExpress, AbMole BioScience |

| Ki | mGluR2 | 0.6 µM | The inhibition constant, representing the affinity of PHCCC(4Me) for the allosteric binding site on mGluR2. | MedChemExpress |

Experimental Protocols

The determination of the IC50, EC50, and Ki values for PHCCC(4Me) typically involves in vitro cellular assays using cell lines that stably express the human mGluR2 or mGluR3. A common method is a functional assay that measures changes in intracellular calcium concentration ([Ca2+]i) or cyclic adenosine monophosphate (cAMP) levels upon receptor activation.

General Workflow for Determining Allosteric Modulator Activity:

Methodology for IC50 Determination (mGluR2 Negative Allosteric Modulation):

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human mGluR2 are cultured in an appropriate medium.

-

Assay Preparation: Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A fixed, sub-maximal concentration of glutamate (e.g., EC20 or EC80) is added to the cells to activate the mGluR2 receptors. Subsequently, varying concentrations of PHCCC(4Me) are added.

-

Signal Detection: The change in intracellular calcium is measured using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of PHCCC(4Me) at each concentration is calculated relative to the response with glutamate alone. A dose-response curve is plotted, and the IC50 value is determined.

Methodology for EC50 Determination (mGluR3 Positive Allosteric Modulation):

The protocol is similar to the IC50 determination, with the key difference being that the potentiation of the glutamate-induced signal by PHCCC(4Me) is measured.

-

Cell Culture: HEK293 cells stably expressing human mGluR3 are used.

-

Assay Preparation: Cells are prepared as described above.

-

Compound Addition: A low, threshold concentration of glutamate (e.g., EC20) is added to the cells. Varying concentrations of PHCCC(4Me) are then added.

-

Signal Detection: The potentiation of the calcium signal by PHCCC(4Me) is measured.

-

Data Analysis: The enhancement of the response is plotted against the concentration of PHCCC(4Me) to determine the EC50 value.

Signaling Pathways

mGluR2 and mGluR3 are members of the Group II metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) that are coupled to the inhibitory G-protein, Gi/o.

mGluR2 Signaling Pathway (Negative Allosteric Modulation by PHCCC(4Me))

Activation of mGluR2 by glutamate leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). PHCCC(4Me), as a negative allosteric modulator, enhances the inhibitory effect of glutamate on this pathway.

mGluR3 Signaling Pathway (Positive Allosteric Modulation by PHCCC(4Me))

Similar to mGluR2, mGluR3 is also coupled to the Gi/o protein and its activation inhibits adenylyl cyclase. However, PHCCC(4Me) acts as a positive allosteric modulator for mGluR3, meaning it enhances the ability of glutamate to activate the receptor and subsequently inhibit the downstream signaling pathway.

Conclusion

PHCCC(4Me) is a well-characterized dual allosteric modulator of mGluR2 and mGluR3. Its distinct activities on these two closely related receptors make it an invaluable research tool for dissecting the complexities of glutamatergic neurotransmission. While its chemical properties are well-defined, further studies are needed to provide a comprehensive profile of its solubility in a wider range of solvents. The detailed understanding of its mechanism of action and the signaling pathways it modulates will continue to drive research into the therapeutic potential of targeting these receptors for a variety of CNS disorders.

References

The Pharmacology of PHCCC(4Me): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacology of N-(4-methylphenyl)-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly known as PHCCC(4Me). This compound is a significant pharmacological tool due to its unique dual activity as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2) and a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 3 (mGluR3). This document collates available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways associated with the action of PHCCC(4Me).

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. The group II mGluRs, comprising mGluR2 and mGluR3, are key presynaptic autoreceptors that regulate glutamate release. Their dysfunction has been implicated in a range of neurological and psychiatric disorders. Allosteric modulation of these receptors offers a promising therapeutic strategy due to the potential for high subtype selectivity and a more nuanced modulation of endogenous signaling compared to orthosteric ligands.

PHCCC(4Me) has emerged as a valuable research tool for dissecting the distinct roles of mGluR2 and mGluR3. Its dual NAM and PAM activities on these closely related receptors provide a unique pharmacological profile for in vitro and in vivo studies. This guide aims to provide researchers with a detailed understanding of its pharmacological characteristics.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological activity of PHCCC(4Me) at its primary targets. This data is derived from the seminal publication by Schann et al. (2010) and is crucial for experimental design and interpretation.

| Parameter | Receptor Target | Value | Assay Type | Reference |

| IC50 | human mGluR2 | 1.5 µM | Intracellular Calcium Functional Assay | [1] |

| EC50 | human mGluR3 | 8.9 µM | Functional Assay | [1] |

| Ki | human mGluR2 | 0.6 µM | Not Specified | [1] |

Mechanism of Action and Signaling Pathways

PHCCC(4Me) exerts its effects by binding to allosteric sites on mGluR2 and mGluR3, which are distinct from the orthosteric glutamate binding site. As a Gi/o-coupled receptor, the canonical signaling pathway for both mGluR2 and mGluR3 involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.

Negative Allosteric Modulation of mGluR2

As a NAM of mGluR2, PHCCC(4Me) reduces the efficacy and/or potency of glutamate at this receptor. In the presence of glutamate, PHCCC(4Me) attenuates the Gi/o-mediated inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels compared to activation by glutamate alone.

Positive Allosteric Modulation of mGluR3

Conversely, as a PAM of mGluR3, PHCCC(4Me) enhances the efficacy and/or potency of glutamate. This results in a more robust activation of the Gi/o protein and a greater inhibition of adenylyl cyclase, leading to a more pronounced decrease in intracellular cAMP levels.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of pharmacological findings. The following sections describe the methodologies for key assays used to characterize PHCCC(4Me).

Intracellular Calcium Functional Assay for mGluR2 NAM Activity

This assay is used to determine the inhibitory effect of PHCCC(4Me) on mGluR2 activation. It utilizes a cell line co-expressing human mGluR2 and a promiscuous G-protein (e.g., Gαqi5 or Gαq9) that couples the Gi/o-mediated signal to the Gq pathway, resulting in a measurable intracellular calcium mobilization upon receptor activation.

Materials:

-

HEK293 cells stably co-expressing human mGluR2 and a promiscuous G-protein.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

L-Glutamate (agonist).

-

PHCCC(4Me) (test compound).

-

384-well black-walled, clear-bottom assay plates.

-

Fluorescence imaging plate reader (e.g., FLIPR, FDSS).

Procedure:

-

Cell Plating: Seed the HEK293-hmGluR2 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of PHCCC(4Me) in assay buffer. Also, prepare a solution of L-glutamate at a concentration that elicits approximately 80% of its maximal response (EC80).

-

Assay Execution: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence imaging plate reader and measure the baseline fluorescence. c. Add the various concentrations of PHCCC(4Me) to the wells and incubate for a predefined period. d. Add the EC80 concentration of L-glutamate to all wells. e. Record the fluorescence signal for a set duration to capture the calcium mobilization.

-

Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. The inhibitory effect of PHCCC(4Me) is determined by the reduction in the glutamate-induced calcium signal. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Functional Assay for mGluR3 PAM Activity

The positive allosteric modulation of mGluR3 by PHCCC(4Me) can be assessed using a similar intracellular calcium assay with cells expressing mGluR3 and a promiscuous G-protein, or by measuring the downstream effect on cAMP levels.

Procedure using a cAMP Assay:

-

Cell Culture: Culture cells stably expressing human mGluR3 (e.g., CHO or HEK293 cells).

-

Compound Treatment: Treat the cells with varying concentrations of PHCCC(4Me) in the presence of a sub-maximal concentration (e.g., EC20) of L-glutamate. Include a control group with glutamate alone.

-

Adenylyl Cyclase Stimulation: Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: The potentiation by PHCCC(4Me) is observed as a concentration-dependent decrease in the forskolin-stimulated cAMP levels beyond that caused by the EC20 of glutamate alone. The EC50 value for this potentiation is then calculated.

Selectivity Profile

Conclusion

PHCCC(4Me) is a potent and unique dual allosteric modulator of mGluR2 and mGluR3. Its opposing actions on these two closely related receptors make it an invaluable tool for elucidating their distinct physiological and pathophysiological roles. This guide provides the foundational pharmacological data and experimental context necessary for the effective use of PHCCC(4Me) in research and drug discovery. A thorough understanding of its mechanism of action, quantitative parameters, and the appropriate experimental methodologies is crucial for generating robust and interpretable data.

References

A Technical Guide to the Effects of PHCCC on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) is a pioneering pharmacological tool recognized as the first selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGluR4). As a member of the group III mGluRs, mGluR4 is a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmission. This technical guide provides a comprehensive overview of the effects of PHCCC on neuronal excitability, detailing its mechanism of action, the signaling pathways it modulates, and its therapeutic implications. We present quantitative data from key studies, detailed experimental protocols for reproducing and extending these findings, and visual diagrams of the underlying molecular and experimental processes. This document is intended to serve as a thorough resource for researchers investigating mGluR4 pharmacology and its potential in drug development for neurological disorders such as Parkinson's disease and excitotoxicity-related conditions.

Core Mechanism of Action

PHCCC functions as a positive allosteric modulator of mGluR4.[1] Unlike orthosteric agonists that directly bind to the glutamate binding site, PHCCC binds to a distinct, allosteric site within the transmembrane region of the receptor.[2][3] This binding does not typically activate the receptor on its own at low concentrations; instead, it potentiates the receptor's response to the endogenous agonist, glutamate.[1] The primary activity of the racemic mixture (+/-)-PHCCC is attributed to its (-)-enantiomer.[2]

The key effects of PHCCC's modulation of mGluR4 are:

-

Increased Agonist Potency: PHCCC shifts the glutamate concentration-response curve to the left, meaning a lower concentration of glutamate is required to achieve a given level of receptor activation.

-

Enhanced Maximum Efficacy: It markedly increases the maximal response that can be elicited by a saturating concentration of an agonist.

-

Direct Agonism: At higher concentrations, PHCCC can directly activate mGluR4, although with low efficacy compared to orthosteric agonists.

PHCCC exhibits selectivity for mGluR4, showing inactivity at mGluR2, -3, -5a, -6, -7b, and -8a. However, it also displays partial antagonist activity at mGluR1b.

Signaling Pathways Modulated by PHCCC

Activation of the mGluR4 receptor by glutamate, potentiated by PHCCC, initiates a canonical Gi/o-protein signaling cascade. This pathway is primarily inhibitory and plays a vital role in regulating neuronal excitability by modulating adenylyl cyclase activity and ion channel function.

The primary downstream effects of this pathway are:

-

Inhibition of Adenylyl Cyclase: The activated α subunit of the Gi/o protein directly inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of cyclic AMP (cAMP). This effect has been demonstrated in immature cerebellar granule cells, where PHCCC inhibits forskolin-stimulated cAMP formation.

-

Modulation of Ion Channels: The βγ subunit of the Gi/o protein can directly interact with and modulate the activity of ion channels. Group III mGluRs are known to inhibit voltage-gated Ca2+ channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to a decrease in calcium influx and hyperpolarization of the presynaptic membrane, respectively, both of which suppress neurotransmitter release.

Collectively, these actions result in a powerful presynaptic inhibition, reducing the probability of glutamate release from the nerve terminal. This is the core mechanism by which PHCCC reduces overall neuronal excitability in circuits where mGluR4 is expressed.

Quantitative Effects on Neuronal Function

The modulatory effects of PHCCC have been quantified across various experimental paradigms. The data highlight its potency as an mGluR4 modulator and its functional consequences on neuronal survival and activity.

| Parameter | Value | Cell/System Type | Comments | Reference |

| Receptor Potency & Efficacy | ||||

| EC₅₀ (mGluR4 PAM activity) | 4.1 µM | Recombinant cells | Half-maximal effective concentration for potentiating glutamate response. | |

| Antagonist Activity (mGluR1b) | IC₅₀ = 3.4 µM | hmGluR1b-expressing cells | Partial antagonist with a maximal inhibition of only 30%. | |

| Neuroprotection | ||||

| Protection against NMDA toxicity | 30-100 µM | Mixed mouse cortical neurons | (-)-PHCCC reduced neuronal death; effect blocked by group-III mGluR antagonists. | |

| Seizure Models | ||||

| Proconvulsant Action | 10 mg/kg | Immature rats (P25) | Prolonged duration of PTZ-induced rhythmic activity (absence seizure model). | |

| Antiparkinsonian Models | ||||

| Reversal of Akinesia | Intracerebroventricular infusion | Reserpine-treated rats | PHCCC reverses akinesia, a model of Parkinsonian motor deficits. |

Experimental Protocols

Protocol: Patch-Clamp Electrophysiology to Measure Presynaptic Inhibition

This protocol describes how to assess the effect of PHCCC on presynaptic glutamate release by recording spontaneous excitatory postsynaptic currents (sEPSCs) from a postsynaptic neuron. An increase in the frequency of sEPSCs typically reflects enhanced presynaptic release, whereas a decrease indicates inhibition.

1. Cell Preparation:

-

Culture primary neurons (e.g., cortical or hippocampal neurons) on glass coverslips for 14-21 days in vitro (DIV).

-

Alternatively, prepare acute brain slices (e.g., 300 µm thick) from relevant brain regions (e.g., striatum, cerebellum).

2. Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (for slices): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose. Bubble with 95% O₂/5% CO₂.

-

External Solution (for cultures): (in mM) 140 NaCl, 3.6 KCl, 1.5 CaCl₂, 0.5 MgSO₄, 10 HEPES, 2 glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.

-

PHCCC Stock Solution: Prepare a 10-100 mM stock solution of (-)-PHCCC in DMSO and store at -20°C. Dilute to final concentrations (e.g., 1-100 µM) in external solution/aCSF just before use. Ensure the final DMSO concentration is <0.1%.

3. Recording Procedure:

-

Transfer a coverslip or slice to the recording chamber on an upright microscope and perfuse continuously with oxygenated aCSF or external solution at ~2 mL/min.

-

Establish a whole-cell patch-clamp recording from a visually identified pyramidal neuron in voltage-clamp mode, holding the membrane potential at -70 mV.

-

Record baseline sEPSC activity for 5-10 minutes to ensure stability.

-

Switch the perfusion to a solution containing the desired concentration of PHCCC (e.g., 10 µM).

-

Record sEPSC activity for another 10-15 minutes in the presence of the drug.

-

Perform a washout by perfusing with the control solution for 10-15 minutes to observe any reversal of the effect.

4. Data Analysis:

-

Use software (e.g., Clampfit, Mini Analysis) to detect and analyze sEPSC events.

-

Measure the frequency (events/second) and amplitude (pA) of sEPSCs during the baseline, drug application, and washout periods.

-

A significant decrease in sEPSC frequency in the presence of PHCCC, without a change in amplitude, is indicative of a presynaptic inhibitory mechanism.

Protocol: Neuroprotection Assay Against Excitotoxicity

This protocol details a method to assess the neuroprotective effects of PHCCC against NMDA-induced excitotoxicity in cortical neuron cultures.

1. Cell Preparation:

-

Prepare mixed cortical neuron cultures from embryonic day 15-17 mice.

-

Plate cells on poly-L-lysine-coated 24-well plates and culture for 7-10 days.

2. Experimental Procedure:

-

Replace the culture medium with a defined salt solution.

-

Pre-incubate the cultures with (-)-PHCCC (e.g., 30 µM) or vehicle (DMSO) for 15-20 minutes.

-

Induce excitotoxicity by adding 100 µM NMDA for a 10-minute pulse. For the PHCCC-treated group, the NMDA solution should also contain 30 µM PHCCC.

-

Terminate the NMDA exposure by washing the cells three times with the salt solution.

-

Return the cells to their original conditioned culture medium and incubate for 24 hours.

3. Assessment of Neuronal Death:

-

After 24 hours, assess cell viability.

-

Method 1: Trypan Blue Staining: Add Trypan Blue solution to each well. Count the number of stained (dead) and unstained (live) neurons in several random fields per well using a phase-contrast microscope. Calculate the percentage of neuronal death.

-

Method 2: LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, using a commercially available kit.

4. Data Analysis:

-

Compare the percentage of neuronal death or LDH release in the NMDA-only group versus the NMDA + PHCCC group.

-

A significant reduction in cell death in the PHCCC-treated group indicates a neuroprotective effect.

-

Include control groups: vehicle-only (no NMDA, no PHCCC) and PHCCC-only (no NMDA) to ensure the drug itself is not toxic.

Therapeutic Implications and Logical Framework

The presynaptic inhibitory action of PHCCC makes it a molecule of significant interest for conditions characterized by glutamate excitotoxicity or imbalances in basal ganglia circuitry.

-

Neuroprotection: By reducing excessive glutamate release, PHCCC protects neurons from excitotoxic cell death induced by insults like NMDA or β-amyloid peptide. This makes mGluR4 PAMs a potential therapeutic target for stroke, traumatic brain injury, and neurodegenerative diseases.

-

Parkinson's Disease (PD): In PD models, the loss of dopamine leads to overactivity in the subthalamic nucleus-globus pallidus pathway, which is driven by glutamate. By presynaptically inhibiting this glutamatergic transmission, mGluR4 activation can rebalance basal ganglia circuitry. PHCCC has been shown to reverse akinesia and catalepsy in rodent models of PD, providing proof-of-concept for this approach.

-

Epilepsy: While the primary effect of reducing glutamate release would suggest an anticonvulsant action, studies in immature rats have shown that PHCCC can have proconvulsant effects in models of absence and myoclonic seizures. This highlights the complex role of mGluR4 in different neural circuits and developmental stages, suggesting that its impact on network excitability is not universally inhibitory.

Conclusion

PHCCC is a selective positive allosteric modulator of mGluR4 that primarily acts to decrease neuronal excitability by potentiating the presynaptic inhibition of glutamate release. Its mechanism involves the canonical Gi/o pathway, leading to reduced intracellular cAMP and modulation of key ion channels. This action confers significant neuroprotective effects against excitotoxicity and has shown promise in preclinical models of Parkinson's disease. However, its effects can be complex and circuit-dependent, as evidenced by its proconvulsant activity in some seizure models. As a tool compound, PHCCC has been invaluable in elucidating the function of mGluR4 and validating it as a therapeutic target. The data and protocols presented here provide a foundation for further research into the nuanced effects of mGluR4 modulation on neuronal function and its potential for treating neurological disorders.

References

- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uni-regensburg.de [uni-regensburg.de]

- 3. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of PHCCC(4Me) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of PHCCC(4Me), a notable dual-activity ligand for metabotropic glutamate receptors (mGluRs). PHCCC(4Me), an analog of PHCCC, functions as a negative allosteric modulator (NAM) of mGluR2 and a positive allosteric modulator (PAM) of mGluR3. This document outlines its quantitative activity, detailed experimental protocols for its characterization, and visual representations of relevant signaling pathways and workflows.

Quantitative Data Summary

The in vitro activity of PHCCC(4Me) is characterized by its potency at mGluR2 and mGluR3. The following table summarizes the key quantitative data for this compound.

| Target | Modality | Parameter | Value (µM) |

| mGluR2 | Negative Allosteric Modulator (NAM) | IC50 | 1.5[1] |

| mGluR2 | Negative Allosteric Modulator (NAM) | Ki | 0.6[1] |

| mGluR3 | Positive Allosteric Modulator (PAM) | EC50 | 8.9[1] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of PHCCC(4Me). These protocols are based on standard practices for evaluating mGluR modulators.

Calcium Mobilization Assay for mGluR2 NAM and mGluR3 PAM Activity

This assay measures the functional consequences of mGluR activation by monitoring changes in intracellular calcium concentration.

Objective: To determine the IC50 of PHCCC(4Me) at mGluR2 and the EC50 at mGluR3.

Materials:

-

HEK293 cells stably co-expressing human mGluR2 and a promiscuous G-protein (e.g., Gα15).

-

HEK293 cells stably co-expressing human mGluR3 and a promiscuous G-protein.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

mGluR2/3 agonist (e.g., L-glutamate or LY354740).

-

PHCCC(4Me).

-

Black, clear-bottom 96- or 384-well microplates.

-

Fluorometric imaging plate reader (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Culture: Culture the engineered HEK293 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into black, clear-bottom microplates at a density of 40,000-80,000 cells per well and incubate overnight.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution to each well.

-

Incubate for 60 minutes at 37°C in the dark.

-

-

Compound Preparation:

-

For mGluR3 PAM activity (EC50 determination): Prepare serial dilutions of PHCCC(4Me) in assay buffer. Add a fixed, low concentration of an agonist (e.g., EC10 of L-glutamate) to the PHCCC(4Me) dilutions.

-

For mGluR2 NAM activity (IC50 determination): Prepare serial dilutions of PHCCC(4Me) in assay buffer. Prepare a solution of an agonist at a concentration that elicits a submaximal response (e.g., EC80 of L-glutamate).

-

-

Assay Measurement:

-

Place the cell plate in the fluorometric plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

For mGluR3 PAM activity: Add the PHCCC(4Me)/agonist solutions to the respective wells and measure the fluorescence intensity over time (typically 60-120 seconds).

-

For mGluR2 NAM activity: Add the PHCCC(4Me) dilutions to the wells and incubate for a short period (e.g., 5-15 minutes). Then, add the EC80 agonist solution and measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline.

-

For PAM activity, plot the response against the log of the PHCCC(4Me) concentration and fit the data to a four-parameter logistic equation to determine the EC50.

-

For NAM activity, plot the inhibition of the agonist response against the log of the PHCCC(4Me) concentration and fit the data to determine the IC50.

-

Radioligand Binding Assay for mGluR2 Affinity (Ki)

This assay determines the binding affinity of PHCCC(4Me) to mGluR2 by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of PHCCC(4Me) at mGluR2.

Materials:

-

Cell membranes prepared from HEK293 cells expressing human mGluR2.

-

Radiolabeled mGluR2/3 agonist (e.g., [3H]LY354740).

-

PHCCC(4Me).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing mGluR2 in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membranes in assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and serial dilutions of PHCCC(4Me).

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Plot the percentage of specific binding against the log of the PHCCC(4Me) concentration.

-

Fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathways

Caption: mGluR2 signaling and inhibition by PHCCC(4Me) (NAM).

Caption: mGluR3 signaling and potentiation by PHCCC(4Me) (PAM).

Experimental Workflows

Caption: Workflow for a calcium mobilization assay.

Caption: Workflow for a radioligand binding assay.

References

PHCCC(4Me): A Technical Guide for Researchers Studying Metabotropic Glutamate Receptors

An In-depth Review of a Dual mGluR2 Negative and mGluR3 Positive Allosteric Modulator

For research use only. Not for use in humans.

Introduction

PHCCC(4Me), also known as THCCC, is a synthetic, cell-permeable small molecule that serves as a valuable research tool for the investigation of metabotropic glutamate receptor (mGluR) signaling. As a derivative of the mGluR4 positive allosteric modulator (PAM) PHCCC, PHCCC(4Me) exhibits a distinct and dualistic pharmacological profile, acting as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2) and a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 3 (mGluR3). This unique activity allows for the specific interrogation of the roles of these two closely related group II mGluRs in various physiological and pathological processes.

This technical guide provides a comprehensive overview of PHCCC(4Me), including its mechanism of action, key quantitative data, experimental protocols for its use, and a detailed description of the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and related disciplines.

Pharmacological Profile and Quantitative Data

PHCCC(4Me) is an allosteric modulator, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This interaction modulates the receptor's response to glutamate.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of PHCCC(4Me) for human mGluR2 and mGluR3.

| Parameter | Receptor | Value | Description |

| IC50 | mGluR2 | 1.5 µM | The half maximal inhibitory concentration, indicating the concentration of PHCCC(4Me) required to inhibit 50% of the mGluR2 response to an EC80 concentration of glutamate. |

| EC50 | mGluR3 | 8.9 µM | The half maximal effective concentration, representing the concentration of PHCCC(4Me) that produces 50% of its maximal positive modulatory effect on mGluR3 in the presence of an EC10 concentration of glutamate. |

| Ki | mGluR2 | 0.6 µM | The inhibitory constant, reflecting the binding affinity of PHCCC(4Me) to the mGluR2 receptor. |

Mechanism of Action and Signaling Pathways

Group II metabotropic glutamate receptors, comprising mGluR2 and mGluR3, are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also modulate the activity of certain ion channels.

Negative Allosteric Modulation of mGluR2

As a NAM of mGluR2, PHCCC(4Me) reduces the receptor's response to glutamate. In the presence of glutamate, PHCCC(4Me) binds to an allosteric site on mGluR2, inducing a conformational change that diminishes the receptor's ability to activate its downstream signaling cascade. This leads to an attenuation of the glutamate-induced inhibition of adenylyl cyclase, thereby increasing intracellular cAMP levels relative to activation by glutamate alone.

Figure 1. Signaling pathway of mGluR2 and the inhibitory effect of PHCCC(4Me).

Positive Allosteric Modulation of mGluR3

Conversely, as a PAM of mGluR3, PHCCC(4Me) enhances the receptor's response to glutamate. When bound to its allosteric site on mGluR3, PHCCC(4Me) potentiates the effect of glutamate, leading to a more robust activation of the Gi/o signaling pathway. This results in a greater inhibition of adenylyl cyclase and a more pronounced decrease in intracellular cAMP levels compared to the effect of glutamate alone.

Figure 2. Signaling pathway of mGluR3 and the potentiating effect of PHCCC(4Me).

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the activity of PHCCC(4Me). Researchers should optimize these protocols for their specific experimental systems.

Intracellular Calcium Mobilization Assay

This assay is used to determine the effect of allosteric modulators on Gq-coupled receptors or Gi/o-coupled receptors co-expressed with a promiscuous G-protein (e.g., Gαqi5) that redirects the signal to the calcium pathway.

Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably or transiently expressing the human mGluR2 or mGluR3 receptor, along with Gαqi5.

-

Cell Plating: Plate the cells in black-walled, clear-bottom 96-well or 384-well microplates and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition:

-

For NAM activity on mGluR2 : Add varying concentrations of PHCCC(4Me) to the wells, followed by the addition of glutamate at a concentration that elicits 80% of its maximal response (EC80).

-

For PAM activity on mGluR3 : Add varying concentrations of PHCCC(4Me) to the wells, followed by the addition of glutamate at a concentration that elicits 20% of its maximal response (EC20).

-

-

Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: Plot the change in fluorescence against the concentration of PHCCC(4Me) to determine the IC50 (for NAM activity) or EC50 (for PAM activity).

A Technical Guide to the Potential Therapeutic Applications of PHCCC(4Me)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHCCC(4Me), also known as THCCC, is a synthetic analog of the research chemical N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC). While its parent compound, PHCCC, is primarily recognized as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), PHCCC(4Me) exhibits a distinct and complex pharmacological profile. It functions as a dual-activity ligand, acting as a negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGluR2) and a positive allosteric modulator (PAM) of metabotropic glutamate receptor 3 (mGluR3).

This dual modulation of two closely related Group II metabotropic glutamate receptors presents a unique opportunity for therapeutic intervention in various neurological and psychiatric disorders. This document provides an in-depth technical overview of PHCCC(4Me), its mechanism of action, potential therapeutic applications based on its pharmacology, and relevant experimental protocols for its characterization.

Pharmacological Profile of PHCCC(4Me)

The primary mechanism of action of PHCCC(4Me) is its allosteric modulation of mGluR2 and mGluR3. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This allows for a more nuanced regulation of receptor activity compared to direct agonists or antagonists.

-

As an mGluR2 Negative Allosteric Modulator (NAM): PHCCC(4Me) reduces the receptor's response to glutamate. Presynaptic mGluR2 autoreceptors typically act as a brake on excessive glutamate release. By inhibiting this receptor, PHCCC(4Me) can lead to an increase in synaptic glutamate levels and enhanced excitatory neurotransmission in specific circuits.

-

As an mGluR3 Positive Allosteric Modulator (PAM): PHCCC(4Me) enhances the receptor's response to glutamate. mGluR3 receptors are located on both presynaptic neurons and glial cells. Their activation is associated with neuroprotective effects, including reduced glutamate release, increased glutamate uptake by glia, and the production of neurotrophic factors.

Quantitative Pharmacological Data

The known in vitro pharmacological parameters for PHCCC(4Me) are summarized in the table below.

| Target | Modality | Parameter | Value |

| mGluR2 | Negative Allosteric Modulator (NAM) | IC₅₀ | 1.5 μM |

| mGluR2 | Negative Allosteric Modulator (NAM) | Kᵢ | 0.6 μM |

| mGluR3 | Positive Allosteric Modulator (PAM) | EC₅₀ | 8.9 μM |

Signaling Pathways and Mechanism of Action

Both mGluR2 and mGluR3 belong to the Group II family of metabotropic glutamate receptors. They are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi/o. Upon activation by glutamate, this coupling leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.

A NAM at mGluR2 would attenuate this inhibitory pathway, while a PAM at mGluR3 would potentiate it.

Figure 1: Simplified signaling pathway for Group II mGlu receptors (mGluR2/mGluR3).

Potential Therapeutic Applications

While direct preclinical or clinical studies on PHCCC(4Me) are not extensively documented, its unique dual-activity profile suggests potential applications in several CNS disorders. The therapeutic rationale is derived from studies of selective mGluR2 and mGluR3 modulators.

Depressive Disorders

A growing body of evidence suggests that compounds that inhibit mGluR2 and/or mGluR3 can produce rapid antidepressant-like effects.[1][2] Non-selective mGluR2/3 antagonists and selective NAMs for either receptor have been shown to enhance glutamate transmission in the prefrontal cortex (PFC), a mechanism distinct from traditional monoaminergic antidepressants.[2]

-

Therapeutic Rationale: The mGluR2 NAM activity of PHCCC(4Me) aligns with this pro-glutamatergic, antidepressant hypothesis. By blocking presynaptic mGluR2 autoreceptors, the compound could increase thalamocortical transmission and synaptic strength in the PFC, potentially reversing the cortical hypofunction associated with depression.[2] Systemic treatment with selective mGluR2 or mGluR3 NAMs has been shown to decrease passive coping behaviors and reverse anhedonia in chronic stress models.[2]

Neurodegenerative Disorders (e.g., Parkinson's Disease)

Glutamatergic excitotoxicity is a key pathological process in many neurodegenerative diseases. Modulating glutamate signaling offers a promising therapeutic strategy. The mGluR3 PAM component of PHCCC(4Me) is particularly relevant in this context.

-

Therapeutic Rationale: Potentiation of mGluR3 activity is considered a neuroprotective strategy. Activation of mGluR3 can:

-

Reduce Presynaptic Glutamate Release: Decreasing excitotoxic damage.

-

Increase Glial Glutamate Uptake: Clearing excess glutamate from the synapse.

-

Promote Neurotrophic Factor Production: Supporting neuronal survival and function.

-

Reduce Neuroinflammation: Mitigating a key component of neurodegenerative pathology.

-

Therefore, the mGluR3 PAM activity of PHCCC(4Me) could potentially slow disease progression in conditions like Parkinson's disease or Huntington's disease.

Schizophrenia

The role of glutamate in schizophrenia is complex, with the "glutamate hypothesis" suggesting hypofunction of NMDA receptors and a potential hyperactivity of glutamatergic transmission in certain brain regions.

-

Therapeutic Rationale (Conflicting): The therapeutic strategy for schizophrenia has largely focused on activating mGluR2 to dampen excessive glutamate release, with mGluR2 PAMs showing some promise in preclinical models. In this regard, the mGluR2 NAM activity of PHCCC(4Me) would be counterintuitive. However, the pathophysiology is not fully understood, and enhancing thalamocortical transmission via mGluR2 blockade could potentially address cognitive deficits. The mGluR3 PAM component, on the other hand, aligns with some therapeutic approaches aiming to normalize glutamate homeostasis. The net effect of PHCCC(4Me)'s dual action in schizophrenia is uncertain and would require empirical investigation.

Anxiety and Substance Use Disorders

Modulation of glutamate is also a key area of investigation for anxiety and addiction.

-

Therapeutic Rationale (Uncertain): Preclinical studies have shown that mGluR2 PAMs can have anxiolytic effects and may reduce drug-seeking behaviors, presumably by reducing glutamate release in circuits involving the amygdala and prefrontal cortex. The mGluR2 NAM component of PHCCC(4Me) would likely produce effects contrary to this approach. The clinical utility in these disorders would depend on the complex interplay between its mGluR2 NAM and mGluR3 PAM activities in the specific neural circuits governing these behaviors.

Experimental Protocols

Characterizing a dual-activity modulator like PHCCC(4Me) requires a suite of in vitro and in vivo assays to determine its potency, selectivity, and functional effects.

In Vitro Assays for Characterization

1. [³⁵S]GTPγS Binding Assay

-

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. It is a direct measure of G-protein coupling and activation.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from stable cell lines expressing recombinant human or rat mGluR2 or mGluR3.

-

Assay Buffer: Use a buffer containing HEPES, MgCl₂, NaCl, and GDP.

-

Incubation: Incubate the membranes with a fixed, sub-maximal (EC₂₀-EC₅₀) concentration of an agonist (e.g., glutamate or LY379268), [³⁵S]GTPγS, and varying concentrations of PHCCC(4Me).

-

Detection: To assess PAM activity (on mGluR3), measure the potentiation of agonist-stimulated [³⁵S]GTPγS binding. To assess NAM activity (on mGluR2), measure the inhibition of agonist-stimulated binding.

-

Termination & Scintillation Counting: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the concentration-response curves to determine EC₅₀ (for PAM) or IC₅₀ (for NAM) values.

-

2. cAMP Accumulation Assay

-

Principle: This functional assay measures the downstream effect of mGluR2/3 activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

-

Methodology:

-

Cell Culture: Use CHO or HEK293 cells stably expressing the target receptor (mGluR2 or mGluR3).

-

Stimulation: Pre-incubate cells with varying concentrations of PHCCC(4Me). Then, stimulate adenylyl cyclase with a fixed concentration of forskolin in the presence of a sub-maximal concentration of an mGluR2/3 agonist.

-

Detection: For mGluR3 PAM activity, PHCCC(4Me) should enhance the agonist's ability to inhibit forskolin-stimulated cAMP accumulation. For mGluR2 NAM activity, it should reduce the agonist's inhibitory effect.

-

Measurement: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Generate concentration-response curves to calculate potency and efficacy.

-

In Vivo Preclinical Models

1. Rodent Models of Depression

-

Principle: To assess the antidepressant-like potential of the mGluR2 NAM component.

-

Models:

-

Forced Swim Test (FST): Administer PHCCC(4Me) systemically (e.g., via intraperitoneal injection) to mice or rats. After a set pre-treatment time, place the animals in a cylinder of water from which they cannot escape. Measure the duration of immobility. A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Chronic Unpredictable Stress (CUS) Model: Subject rodents to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state, characterized by anhedonia. Measure anhedonia using a sucrose preference test. A single dose of PHCCC(4Me) can be tested for its ability to acutely reverse this stress-induced deficit in sucrose preference.

-

2. Neurotoxin-Induced Models of Parkinson's Disease

-

Principle: To evaluate the neuroprotective potential of the mGluR3 PAM component.

-

Models:

-

6-Hydroxydopamine (6-OHDA) Model: Unilaterally inject the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle of rats to lesion dopaminergic neurons, mimicking Parkinson's pathology.

-

Treatment Paradigm: Administer PHCCC(4Me) before and/or after the lesioning.

-

Behavioral Assessment: Assess motor deficits using tests like the apomorphine- or amphetamine-induced rotation test, cylinder test for forelimb asymmetry, or the adjusting stepping test.

-

Histological Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron survival. A significant preservation of TH-positive cells in the treated group compared to the vehicle group would indicate neuroprotection.

-

Experimental Workflow Visualization

The logical flow for characterizing a novel compound like PHCCC(4Me) proceeds from initial in vitro screening to more complex in vivo validation.

References

- 1. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PHCCC in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (-)-PHCCC, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data for effective experimental design.

Note on Compound Specificity: The information herein pertains to (-)-PHCCC , the active enantiomer that acts as a selective mGluR4 PAM.[1][2] Another compound, PHCCC(4Me) or THCCC, is an analog with a different pharmacological profile, acting as a dual mGluR2 negative allosteric modulator and mGluR3 positive allosteric modulator.[3] Researchers should ensure they are using the correct compound for their intended mGluR4 studies.

Mechanism of Action

(-)-PHCCC is a positive allosteric modulator of mGluR4, meaning it binds to a site on the receptor distinct from the orthosteric glutamate binding site.[4][5] This binding potentiates the receptor's response to an agonist, such as glutamate or L-AP4, by increasing both the agonist's potency and maximal efficacy. At higher concentrations, (-)-PHCCC can also directly activate mGluR4 with low efficacy. The binding site for (-)-PHCCC is located within the transmembrane region of the mGluR4 receptor.

mGluR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of mGluR4 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including neurotransmitter release, cell proliferation, and survival.

Data Presentation: Quantitative Parameters for In Vitro Use

The following tables summarize key quantitative data for the use of (-)-PHCCC in cell culture experiments, derived from published studies.

Table 1: Effective Concentrations of (-)-PHCCC in Cell-Based Assays

| Cell Type | Assay | Agonist | (-)-PHCCC Concentration | Observed Effect | Reference |

| Mouse Cortical Neurons | Neuroprotection (against β-amyloid and NMDA toxicity) | Endogenous Glutamate | 30-100 µM | Reduced neuronal death | |

| Immature Rat Cerebellar Granule Cells | Cell Proliferation ([³H]thymidine incorporation) | Endogenous Glutamate | 1-10 µM | Inhibition of proliferation (maximal at 10 µM) | |

| Immature Rat Cerebellar Granule Cells | Neurite Outgrowth | Endogenous Glutamate | 10 µM | Enhanced neuritogenesis | |

| CHO cells expressing hmGluR4a | GTPγ[³⁵S] binding assay | 0.2 µM L-AP4 | ~6 µM (EC₅₀) | Potentiation of agonist-induced GTPγS binding | |

| CHO cells expressing hmGluR4a | GTPγ[³⁵S] binding assay | 0.6 µM L-AP4 | ~6 µM (EC₅₀) | Potentiation of agonist-induced GTPγS binding | |

| CHO cells expressing hmGluR4a | GTPγ[³⁵S] binding assay | 10 µM L-AP4 | 3.8 µM (EC₅₀) | Potentiation of agonist-induced GTPγS binding |

Table 2: Selectivity Profile of (-)-PHCCC

| Receptor | Activity | Concentration/Efficacy | Reference |

| mGluR4 | Positive Allosteric Modulator | Potentiates agonist effects | |

| mGluR1b | Partial Antagonist | 30% maximum antagonist efficacy | |

| mGluR2, -3, -5a, -6, -7b, -8a | Inactive | No significant activity observed |

Experimental Protocols

General Guidelines for Preparing (-)-PHCCC Stock Solutions

-

Solubility: (-)-PHCCC has poor aqueous solubility. It is recommended to dissolve it in an organic solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).

-

Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

-

Final Concentration: When preparing working solutions, dilute the DMSO stock in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol: Assessment of Neuroprotection in Primary Cortical Neurons

This protocol is adapted from studies demonstrating the neuroprotective effects of (-)-PHCCC against excitotoxicity.

Materials:

-

Primary cortical neuron cultures (e.g., from embryonic mice or rats)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

(-)-PHCCC stock solution (e.g., 10 mM in DMSO)

-

Neurotoxic agent (e.g., N-methyl-D-aspartate (NMDA) or β-amyloid peptide)

-

Cell viability assay kit (e.g., MTT, LDH release, or live/dead staining)

-

96-well cell culture plates

Procedure:

-

Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density and culture for several days to allow for maturation.

-

Pre-treatment with (-)-PHCCC: Prepare working solutions of (-)-PHCCC in culture medium at final concentrations ranging from 10 µM to 100 µM. Include a vehicle control (DMSO).

-

Remove the existing medium from the cells and replace it with the medium containing (-)-PHCCC or the vehicle.

-

Incubate the cells for a pre-treatment period (e.g., 15-30 minutes) at 37°C and 5% CO₂.

-

Induction of Neurotoxicity: Add the neurotoxic agent (e.g., NMDA to a final concentration of 50-100 µM) to the wells.

-

Incubation: Co-incubate the cells with (-)-PHCCC and the neurotoxic agent for a duration appropriate for the chosen toxin (e.g., 24 hours).

-

Assessment of Cell Viability: Following incubation, measure cell viability using a standard assay according to the manufacturer's instructions.

-

Data Analysis: Normalize the viability data to the untreated control group and compare the viability of cells treated with the neurotoxin alone to those co-treated with (-)-PHCCC.

Protocol: Cell Proliferation Assay in Cerebellar Granule Cell Neuroprecursors

This protocol is based on the methodology used to demonstrate the anti-proliferative effects of (-)-PHCCC.

Materials:

-

Primary cerebellar granule cell cultures from postnatal day 7-8 rats or mice

-

Culture medium (e.g., DMEM supplemented with fetal bovine serum, glucose, and antibiotics)

-

(-)-PHCCC stock solution (e.g., 10 mM in DMSO)

-

[³H]thymidine

-

Scintillation counter

-

24-well cell culture plates

Procedure:

-

Cell Plating: Plate cerebellar granule cells in 24-well plates.

-

Treatment with (-)-PHCCC: After an initial culture period (e.g., 24 hours), treat the cells with various concentrations of (-)-PHCCC (e.g., 1 µM, 3 µM, 10 µM, 30 µM) or vehicle (DMSO).

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

-

[³H]thymidine Labeling: Add [³H]thymidine to each well and incubate for an additional 4-6 hours to allow for its incorporation into newly synthesized DNA.

-

Cell Lysis and DNA Precipitation: Wash the cells with PBS and then lyse them. Precipitate the DNA using trichloroacetic acid (TCA).

-

Scintillation Counting: Dissolve the DNA precipitate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the data as a percentage of [³H]thymidine incorporation relative to the vehicle-treated control.

Protocol: Measurement of cAMP Levels in mGluR4-Expressing Cells

This protocol outlines a general method to measure the effect of (-)-PHCCC on cAMP levels, a direct downstream target of mGluR4 signaling.

Materials:

-

Cell line stably expressing mGluR4 (e.g., CHO-mGluR4 or HEK-mGluR4)

-

Culture medium

-

(-)-PHCCC stock solution

-

Forskolin (an adenylyl cyclase activator)

-

mGluR4 agonist (e.g., L-AP4 or glutamate)

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

96-well cell culture plates

Procedure:

-

Cell Plating: Plate the mGluR4-expressing cells in 96-well plates and grow to confluency.

-

Pre-incubation: Wash the cells with assay buffer (e.g., HBSS) and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Treatment: Add (-)-PHCCC at desired concentrations, with or without an mGluR4 agonist, to the wells.

-

Stimulation of cAMP Production: Add forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and induce a measurable cAMP response.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of the forskolin-stimulated cAMP response by the treatment conditions.

Mandatory Visualizations

Signaling Pathway of mGluR4 Activation by PHCCC

Caption: Simplified signaling pathway of mGluR4 modulation by (-)-PHCCC.

Experimental Workflow for Neuroprotection Assay

Caption: General experimental workflow for a neuroprotection assay using (-)-PHCCC.

References

- 1. uni-regensburg.de [uni-regensburg.de]

- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Allosteric modulation of group III metabotropic glutamate receptor 4: A potential approach to Parkinson's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

how to dissolve and prepare PHCCC(4Me) for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of PHCCC(4Me), a dual modulator of metabotropic glutamate receptors.

Compound Information:

| Property | Value | Reference |

| Full Name | N-(4-methylphenyl)-7-(hydroxyimino)cyclopropa[b]chromene-1a-carboxamide | [1] |

| Synonyms | THCCC | [1] |

| Molecular Formula | C₁₈H₁₆N₂O₃ | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| Activity | Dual mGluR2 Negative Allosteric Modulator (NAM) and mGluR3 Positive Allosteric Modulator (PAM) | [1] |

| IC₅₀ (mGluR2) | 1.5 µM | |

| EC₅₀ (mGluR3) | 8.9 µM |

Section 1: Dissolution and Preparation of PHCCC(4Me) Stock Solution

1.1. Recommended Solvent:

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of PHCCC(4Me) for in vitro experiments. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.

1.2. Materials:

-

PHCCC(4Me) powder

-